REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].Cl[CH2:6][CH2:7][CH2:8][CH3:9]>>[CH2:6]([N:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:1][N:4]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
2.2 mol
|
Type
|
reactant
|
Smiles
|
ClCCCC
|
Name
|
alkyl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkyl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was fairly homogenized
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to the resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
from a pressure-equalizing addition funnel under efficient mechanical stirring
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction which
|
Type
|
TEMPERATURE
|
Details
|
by cooling the round-bottomed flask bath with the cooling bath so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature below room temperature (e.g.
|
Type
|
CUSTOM
|
Details
|
a chiller temperature ˜5° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
CUSTOM
|
Details
|
(˜50° C. reaction temperature; ˜70-80° C. bath temperature) under efficient stirring
|
Type
|
TEMPERATURE
|
Details
|
After heating overnight
|
Duration
|
8 (± 8) h
|
Type
|
DISTILLATION
|
Details
|
the reaction set-up is modified for vacuum distillation and unreacted alkyl halide
|
Type
|
CUSTOM
|
Details
|
a majority of the DMF (about 400-450 mL) is removed
|
Type
|
CUSTOM
|
Details
|
The resulting residual mixture in the reaction flask is partitioned between water and ethyl acetate in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
to separate the polyalkylated product from the inorganic salts
|
Type
|
EXTRACTION
|
Details
|
The aqueous fraction is extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined ethyl acetate solutions are sequentially washed with water and brine solution
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The resulting oily residue can be distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(CCN(CCCC)CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |